molecular formula C21H23N3OS B5334296 4-Benzyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole

4-Benzyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole

Cat. No.: B5334296
M. Wt: 365.5 g/mol
InChI Key: PNNIWSOIYFVSMO-UHFFFAOYSA-N
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Description

4-Benzyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Attachment of the Propan-2-yloxyphenyl Group: This step involves etherification reactions using propan-2-ol and phenol derivatives.

    Incorporation of the Prop-2-enylsulfanyl Group: This can be done through thiol-ene reactions or other suitable sulfur-based chemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzyl group, potentially leading to de-benzylation or ring-opening.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzylated triazoles and ring-opened products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against bacteria and fungi.

    Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.

    Diagnostics: It can be used in the development of diagnostic tools and assays.

Industry

    Agriculture: The compound can be used as a pesticide or fungicide, protecting crops from various pathogens.

    Pharmaceuticals: It can be a key intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal and antimicrobial properties.

    Benzyl Triazoles: Compounds with similar benzyl groups, used in various chemical and biological applications.

    Phenyl Triazoles: Compounds with phenyl groups, known for their diverse biological activities.

Uniqueness

4-Benzyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-benzyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-4-14-26-21-23-22-20(24(21)15-17-8-6-5-7-9-17)18-10-12-19(13-11-18)25-16(2)3/h4-13,16H,1,14-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNIWSOIYFVSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CC=C3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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